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Disclaimer: This document is intended for informational purposes for a scientific audience and
Is based on publicly available data. The detailed proprietary study reports containing full

experimental protocols are not publicly accessible. Therefore, the experimental methodologies
described herein are based on regulatory guidelines and summaries from assessment reports.

Executive Summary

Fenothiocarb is a thiocarbamate acaricide. Its toxicological profile in mammals has been
evaluated through a comprehensive battery of studies, including acute, sub-chronic, and
chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity
assessments. The primary target organs identified are the liver, specifically the intrahepatic
portal vein, and the hematopoietic system. This document provides a detailed summary of the
available toxicological data, outlines the probable experimental protocols based on
international guidelines, and visualizes the toxicological pathways and experimental workflows.

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological endpoints for Fenothiocarb,
primarily derived from the risk assessment report by the Food Safety Commission of Japan
(FSCJ).[1]

Table 1: Acute and Short-Term Toxicity
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Key

Study Type Species Route LD50 / LC50 L Reference
Findings
Acute Oral >2000 mg/kg Low acute FSCJ
o Rat Oral o
Toxicity bw toxicity Report[1]
Effects on
Subacute NOAEL: Not FSCJ
o Rat Oral » blood and
Toxicity specified ) Report[1]
liver
Effects on
Subacute NOAEL: Not FSCJ
o Mouse Oral N blood and
Toxicity specified i Report[1]
iver

Table 2: Chronic Toxicity and Carcinogenicity

| Study Type | Species | Duration | NOAEL | LOAEL | Key Findings | Reference | |---|---|---|---]---
|---] | Chronic Toxicity | Dog | 1 year | 1.5 mg/kg bw/day | Not specified | Intimal thickening of
intrahepatic portal vein branches, anemia. | FSCJ Report[1] | | Chronic Toxicity/Carcinogenicity
| Rat | 2 years | Not specified | Not specified | No evidence of carcinogenicity. | FSCJ Report | |
Carcinogenicity | Mouse | 18 months | Not specified | Not specified | No evidence of
carcinogenicity. | FSCJ Report |

Table 3: Reproductive and Developmental Toxicity
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NOAEL
) NOAEL Key
Study Type  Species (Developme L Reference
(Maternal) Findings
ntal)
Decreased
Two-
) number of
Generation 13 mg/kg 13 mg/kg
] Rat corpora lutea FSCJ Report
Reproductive bw/day bw/day q
an
Toxicity _ _
implantations.
External
malformation
s (e.g.,
Development ) -
o Rat Toxic doses Not specified encephalocel  FSCJ Report
al Toxicity
e) at
maternally
toxic doses.
No
Development ) N N teratogenic
o Rabbit Not specified Not specified FSCJ Report
al Toxicity effects
reported.
Table 4. Genotoxicity
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Metabolic
Assay Test System L. Result Reference
Activation
DNA Repair Test ~ Not specified Not specified Negative FSCJ Report
Reverse
) Salmonella ] ] )
Mutation Test o With & Without Negative FSCJ Report
typhimurium
(Ames)
In vitro
Chromosomal Mammalian Cells ~ With Positive FSCJ Report
Aberration
Host-Mediated » )
Not specified N/A Negative FSCJ Report
Assay
Bone Marrow
Micronucleus Mouse (oral) N/A Positive FSCJ Report

Test

Experimental Protocols

The following are detailed methodologies for key experiments, constructed based on standard
OECD and regulatory guidelines, and incorporating specific information available for
Fenothiocarb.

One-Year Chronic Oral Toxicity Study in Dogs

o Test Guideline: Based on OECD Guideline 452 (Chronic Toxicity Studies).

o Test System: Beagle dogs, typically used as the non-rodent species in pesticide toxicology
testing.

¢ Animal Husbandry: Animals are housed individually in environmentally controlled rooms with
a 12-hour light/dark cycle. Standard canine diet and water are provided ad libitum, except for
fasting periods for blood collection.

o Dose Administration: Fenothiocarb is administered orally, likely via gelatin capsules, once
daily for 52 weeks.
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e Dose Groups: At least three dose levels and a concurrent control group (receiving empty
capsules) are used. The lowest dose should not induce any observable toxicity (to establish
the NOAEL), while the highest dose should induce clear toxicity but not mortality.

o Endpoints Evaluated:

o Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
Detailed examinations are performed weekly.

o Body Weight and Food Consumption: Recorded weekly.
o Ophthalmology: Examinations conducted pre-test and at termination.

o Hematology and Clinical Chemistry: Blood samples are collected at pre-test, 3, 6, and 12
months. Parameters likely include red and white blood cell counts, hemoglobin,
hematocrit, platelet count, and serum chemistry (liver enzymes, kidney function markers,
etc.).

o Urinalysis: Conducted at similar intervals to blood collection.
o Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
o Organ Weights: Key organs are weighed.

o Histopathology: A comprehensive set of tissues from all control and high-dose animals is
examined microscopically. For Fenothiocarb, special attention would be given to the liver
and portal vein.

» Specifics for Fenothiocarb: The key finding was the intimal thickening of intrahepatic portal
vein branches and anemia. The NOAEL was established at 1.5 mg/kg bw/day.

Two-Generation Reproductive Toxicity Study in Rats

e Test Guideline: Based on OECD Guideline 416 (Two-Generation Reproduction Toxicity).
o Test System: Wistar or Sprague-Dawley rats.

o Experimental Design:
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o FO Generation: Young adult male and female rats (P generation) are administered
Fenothiocarb, typically in the diet, for a pre-mating period of approximately 10 weeks.
They are then mated to produce the F1 generation. Dosing continues through gestation
and lactation.

o F1 Generation: After weaning, selected F1 offspring continue to receive the test substance
in their diet. They are raised to maturity and mated to produce the F2 generation.

o Dose Groups: At least three dose levels and a concurrent control group.
» Endpoints Evaluated:

o Parental Animals (FO and F1): Clinical observations, body weight, food consumption,
estrous cyclicity, mating performance, fertility, gestation length, and parturition. At
termination, a full necropsy and histopathology of reproductive organs are performed.

o Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight from birth to weaning,
and developmental landmarks. Selected weanlings undergo necropsy.

o Specifics for Fenothiocarb: A decrease in the mean number of corpora lutea and
implantations was observed. The NOAEL for both parental and offspring toxicity was 13
mg/kg bw/day.

In Vitro Mammalian Chromosomal Aberration Test

o Test Guideline: Based on OECD Guideline 473 (In Vitro Mammalian Chromosomal
Aberration Test).

o Test System: A cultured mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
e Methodology:

o Exposure: CHO cells are exposed to at least three concentrations of Fenothiocarb for a
short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation
system (S9 mix from rat liver). A long-duration exposure (e.g., 24 hours) without S9 is also
conducted.
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o Metaphase Arrest: Following exposure and a recovery period, a spindle inhibitor (e.qg.,
colcemid) is added to arrest cells in metaphase.

o Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and
stained (e.g., with Giemsa).

o Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations
(e.g., breaks, gaps, exchanges).

» Specifics for Fenothiocarb: The test was positive with metabolic activation, indicating that a
metabolite of Fenothiocarb is likely responsible for the clastogenic effect.

In Vivo Mammalian Erythrocyte Micronucleus Test

o Test Guideline: Based on OECD Guideline 474 (Mammalian Erythrocyte Micronucleus Test).
o Test System: Mice are typically used.

o Dose Administration: Fenothiocarb is administered to the animals, usually by oral gavage,
once or twice.

o Methodology:

o Sample Collection: At appropriate intervals after dosing (e.g., 24 and 48 hours), bone
marrow is extracted from the femur.

o Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides,
and stained to differentiate between polychromatic erythrocytes (PCEs; immature red
blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

o Analysis: A large number of PCEs (e.g., 2000 per animal) are scored for the presence of
micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow
toxicity.

» Specifics for Fenothiocarb: A positive result was obtained in mice following oral
administration. However, the FSCJ report notes that this may be attributable to hypothermia
and not directly related to carcinogenicity.
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Mechanism of Toxicity and Visualizations

The precise molecular mechanisms underlying Fenothiocarb's toxicity are not fully elucidated
in the public literature. However, based on the observed pathologies, a logical progression of
events can be postulated.

Proposed Pathological Pathway of Fenothiocarb Toxicity
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Caption: Proposed pathway for Fenothiocarb-induced toxicity in mammals.

Experimental Workflow for a Two-Generation
Reproductive Toxicity Study
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Caption: Workflow for a typical two-generation reproductive toxicity study.
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Logical Relationship for Genotoxicity Findings
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Caption: Logical relationship of Fenothiocarb's genotoxicity findings.

Discussion

The toxicological data on Fenothiocarb indicate a moderate order of toxicity following repeated
exposure. The primary adverse effects observed in mammals are intimal thickening of the
intrahepatic portal vein branches and anemia.

The positive result in the in vitro chromosomal aberration test with metabolic activation
suggests that a metabolite of Fenothiocarb is genotoxic. This is further supported by the
positive in vivo micronucleus test in mice. However, the lack of carcinogenicity in long-term
studies in both rats and mice suggests that the genotoxic potential observed may not translate
to a carcinogenic risk under the conditions of those studies. The FSCJ report hypothesizes that
the positive micronucleus test result could be an artifact of hypothermia.

The reproductive toxicity findings, specifically the decrease in corpora lutea and implantations
in rats, indicate a potential for effects on female fertility at higher doses. The observation of
external malformations in rat fetuses only at maternally toxic doses suggests that
Fenothiocarb is not a primary teratogen.

The mechanism behind the intimal thickening of the portal vein is not well-defined in the
available literature. It could be hypothesized that a reactive metabolite, formed in the liver,
causes local endothelial damage, leading to an inflammatory and proliferative response that
results in the observed thickening. This vascular effect is a specific and somewhat unusual
toxicity that warrants further investigation to understand the underlying molecular events.
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Similarly, the mechanism of anemia is not fully characterized. It could be a result of direct
effects of Fenothiocarb or its metabolites on red blood cells or their precursors in the bone
marrow, or it could be an indirect consequence of the hepatic effects.

Conclusion

Fenothiocarb exhibits a distinct toxicological profile in mammals, with the liver and
hematopoietic system being the primary targets. The NOAEL of 1.5 mg/kg bw/day from the
one-year dog study is the most sensitive endpoint for chronic exposure. While there is
evidence of genotoxicity, this does not appear to translate to carcinogenicity. The unique
vascular toxicity in the liver is a key characteristic of this compound. For professionals in drug
development, the specific hepatic and hematological toxicities of Fenothiocarb highlight the
importance of thorough histopathological and hematological monitoring in preclinical safety
assessments of related chemical structures. Further research is needed to elucidate the
precise molecular mechanisms of Fenothiocarb's toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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